![molecular formula C12H11N3O3S3 B2820607 N-(cyanomethyl)-3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxamide CAS No. 1311607-36-9](/img/structure/B2820607.png)
N-(cyanomethyl)-3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxamide
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Overview
Description
N-(cyanomethyl)-3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxamide is a chemical compound that has been synthesized for various scientific research applications. It is a thiophene-based compound that has shown potential in the field of medicinal chemistry due to its unique structure and properties.
Mechanism Of Action
The mechanism of action of N-(cyanomethyl)-3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and matrix metalloproteinases.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
The advantages of using N-(cyanomethyl)-3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxamide in lab experiments include its unique structure and properties, which make it a promising candidate for drug development and cancer research. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-(cyanomethyl)-3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxamide. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer. Additionally, research could focus on developing new derivatives of this compound with improved properties and efficacy.
Synthesis Methods
The synthesis of N-(cyanomethyl)-3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxamide involves the reaction of 2-bromoacetophenone with thiophene-2-carboxylic acid to form 2-(thiophen-2-yl)acetophenone. This compound is then reacted with sodium hydrosulfide to form 2-(thiophen-2-yl)thiophene. The final step involves the reaction of 2-(thiophen-2-yl)thiophene with cyanomethylsulfanyl chloride and ammonium carbonate to form N-(cyanomethyl)-3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxamide.
Scientific Research Applications
N-(cyanomethyl)-3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxamide has been used in various scientific research applications, including medicinal chemistry, drug discovery, and cancer research. The unique structure of this compound has shown potential in the development of new drugs for the treatment of various diseases, including cancer.
properties
IUPAC Name |
N-(cyanomethyl)-3-(thiophen-2-ylmethylsulfamoyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S3/c13-4-5-14-12(16)11-10(3-7-20-11)21(17,18)15-8-9-2-1-6-19-9/h1-3,6-7,15H,5,8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTONRZUZHOCEFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=C(SC=C2)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxamide |
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